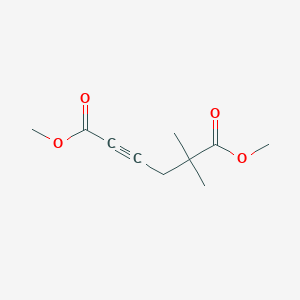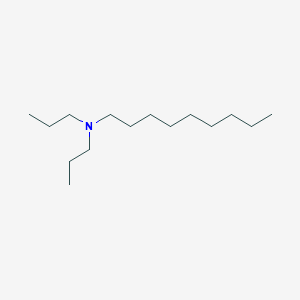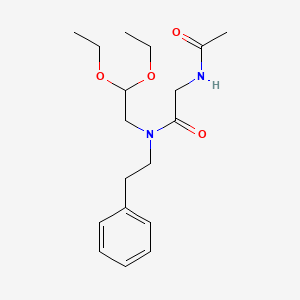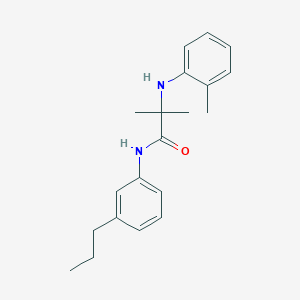
2-Methyl-N~2~-(2-methylphenyl)-N-(3-propylphenyl)alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-N~2~-(2-methylphenyl)-N-(3-propylphenyl)alaninamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a substituted alaninamide structure, which includes methyl and propyl groups attached to the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N~2~-(2-methylphenyl)-N-(3-propylphenyl)alaninamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylphenylamine, 3-propylphenylamine, and alanine derivatives.
Amide Bond Formation: The key step involves the formation of the amide bond between the amine groups and the carboxyl group of the alanine derivative. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide, under inert atmosphere, and at room temperature or slightly elevated temperatures.
Industrial Production Methods
For large-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, alternative coupling reagents, and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N~2~-(2-methylphenyl)-N-(3-propylphenyl)alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, under acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether, under inert atmosphere.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Methyl-N~2~-(2-methylphenyl)-N-(3-propylphenyl)alaninamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-Phenylalaninamide: A simpler analog with a single phenyl group.
N,N-Diphenylalaninamide: A compound with two phenyl groups attached to the amide nitrogen.
2-Methyl-N-phenylalaninamide: A compound with a single methyl-substituted phenyl group.
Uniqueness
2-Methyl-N~2~-(2-methylphenyl)-N-(3-propylphenyl)alaninamide is unique due to the presence of both methyl and propyl groups on the phenyl rings, which may confer distinct chemical and biological properties compared to its simpler analogs.
Properties
CAS No. |
90304-78-2 |
|---|---|
Molecular Formula |
C20H26N2O |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-methyl-2-(2-methylanilino)-N-(3-propylphenyl)propanamide |
InChI |
InChI=1S/C20H26N2O/c1-5-9-16-11-8-12-17(14-16)21-19(23)20(3,4)22-18-13-7-6-10-15(18)2/h6-8,10-14,22H,5,9H2,1-4H3,(H,21,23) |
InChI Key |
RSLCSTBZEDOVDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=CC=C1)NC(=O)C(C)(C)NC2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3E)-3-(carbamoylhydrazinylidene)cyclohexyl]propanoic acid](/img/structure/B14373624.png)
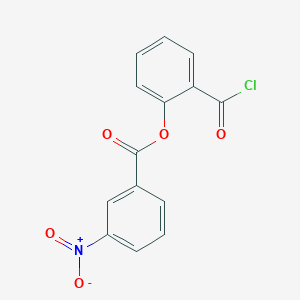
![1-[(2-Aminoethyl)amino]decan-2-OL](/img/structure/B14373633.png)
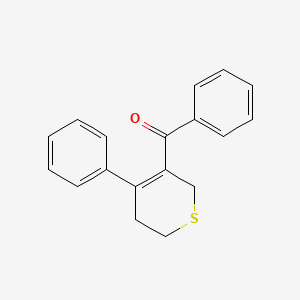

![N-({2-[(Furan-2-yl)methoxy]phenyl}methylidene)hydroxylamine](/img/structure/B14373653.png)

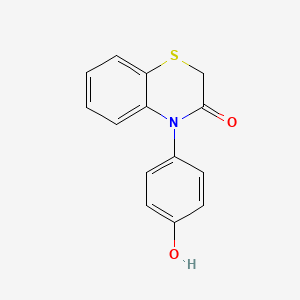
![N-[(4-tert-Butylphenyl)sulfanyl]-4-(trifluoromethyl)aniline](/img/structure/B14373682.png)
![(2Z)-2-[(2-Methoxy-4-nitrophenyl)imino]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14373689.png)

